molecular formula C8H11N3O B2375061 4-[1,2,3]Triazol-1-yl-cyclohexanone CAS No. 914780-90-8

4-[1,2,3]Triazol-1-yl-cyclohexanone

Cat. No.: B2375061
CAS No.: 914780-90-8
M. Wt: 165.196
InChI Key: QODZHJFYKBFCAJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens . Another study suggests that 1,2,3-triazole derivatives can interact with acetylcholinesterase, a protein pivotal in hydrolyzing acetylcholine .

Mode of Action

It’s known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties . In the case of acetylcholinesterase, the interaction of the synthesized compound was predicted via computational studies .

Biochemical Pathways

It’s known that the inhibition of aromatase enzyme can lead to a decrease in estrogen production, which is beneficial in the treatment of estrogen-dependent cancers . Similarly, the inhibition of acetylcholinesterase can increase the concentration of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .

Pharmacokinetics

The drug-likeness of similar compounds was investigated by predicting their pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines . They have also shown moderate activity against HIV-1 and influenza A virus .

Action Environment

It’s known that the synthesis of 1,2,3-triazole derivatives can be influenced by the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1,2,3]Triazol-1-yl-cyclohexanone typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is highly efficient and yields the desired triazole product with high regioselectivity . The reaction conditions generally include the use of copper(I) catalysts, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of automated systems for reagent addition and product isolation further streamlines the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[1,2,3]Triazol-1-yl-cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

4-(triazol-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-3-1-7(2-4-8)11-6-5-9-10-11/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODZHJFYKBFCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914780-90-8
Record name 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one
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